FAK inhibitor 2

Descripción general

Descripción

El Inhibidor de FAK 2 es un potente inhibidor de la cinasa de adhesión focal (FAK) oralmente activo, una cinasa de tirosina no receptora que juega un papel crucial en la adhesión, migración y supervivencia celular. FAK se sobreexpresa en varios tumores sólidos, lo que la convierte en un objetivo significativo para la terapia contra el cáncer . El inhibidor de FAK 2 inhibe eficazmente la autofosforilación de FAK, lo que reduce la viabilidad de las células cancerosas, la clonogenicidad y el crecimiento tumoral .

Métodos De Preparación

La síntesis del Inhibidor de FAK 2 implica varios pasos, incluida la preparación de intermediarios clave y su posterior acoplamiento bajo condiciones de reacción específicas. La ruta sintética típicamente incluye:

Formación de la estructura central: Esto implica la preparación de un andamiaje de triacina o pirimidina, que sirve como estructura central del inhibidor.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su actividad inhibitoria y propiedades farmacocinéticas.

Reacciones de acoplamiento: El paso final implica acoplar la estructura central funcionalizada con otros grupos químicos para formar la molécula completa del Inhibidor de FAK 2.

Los métodos de producción industrial para el Inhibidor de FAK 2 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Análisis De Reacciones Químicas

El Inhibidor de FAK 2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el inhibidor, alterando potencialmente su actividad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas del Inhibidor de FAK 2 con actividad mejorada o alterada .

Aplicaciones Científicas De Investigación

El Inhibidor de FAK 2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

El Inhibidor de FAK 2 ejerce sus efectos inhibiendo la autofosforilación de FAK en residuos de tirosina específicos, particularmente Tyr397 . Esta inhibición interrumpe la formación del complejo FAK-SRC activo, bloqueando así las vías de señalización descendentes involucradas en la adhesión, migración y supervivencia celular . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización mediada por integrinas, la vía del receptor del factor de crecimiento epidérmico (EGFR) y la vía del receptor del factor de crecimiento derivado de plaquetas (PDGFR) .

Comparación Con Compuestos Similares

El Inhibidor de FAK 2 se puede comparar con otros inhibidores de FAK como TAE226, PF-573228 y PF-43196, que también son inhibidores competitivos de ATP que contienen el andamiaje de diaminopirimidina . El Inhibidor de FAK 2 es único en su capacidad de inhibir covalentemente la autofosforilación de FAK de forma dependiente de la dosis, lo que lleva a una inhibición más eficaz de la proliferación y migración de células tumorales . Otros compuestos similares incluyen Y15, un tetraclorhidrato de 1,2,4,5-bencenotetramina que inhibe directamente la autofosforilación de FAK en Tyr397 .

Actividad Biológica

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling related to adhesion, migration, and survival of cells, particularly in cancer progression. FAK inhibitors, including “FAK inhibitor 2,” have emerged as promising therapeutic agents targeting various malignancies. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical and clinical studies, and potential implications for cancer therapy.

FAK inhibitors primarily function by disrupting the FAK signaling pathway, which is often upregulated in cancer cells. The inhibition of FAK leads to several downstream effects:

- Inhibition of Tumor Growth : this compound has shown significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Cell Cycle Arrest : Treatment with this compound results in G2/M phase arrest, thereby preventing cancer cells from progressing through the cell cycle.

- Reduction of Metastasis : By inhibiting FAK, this compound reduces the migratory capabilities of cancer cells, which is crucial for metastasis.

Structural Characteristics

This compound is characterized by its selective inhibition profile with an IC50 value of 1.5 nM for FAK. It features a modified structure compared to its predecessors, enhancing its potency and selectivity against tumor cells.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 1.5 | Inhibits FAK phosphorylation at Tyr397 |

| Compound 1 | 5.5 | General FAK inhibition |

| Compound 3 | 4.0 | Non-selective kinase inhibition |

In Vitro Studies

This compound demonstrated potent anti-cancer effects in several studies:

- Breast Cancer Models : In MDA-MB-231 and 4T1 breast cancer cell lines, this compound significantly inhibited tumor growth and induced apoptosis.

- Ovarian Cancer : The compound also inhibited the growth of ID8-IP ovarian tumors, showcasing its broad applicability across different cancer types .

In Vivo Studies

In vivo experiments further validated the efficacy of this compound:

- Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor volumes compared to control groups.

- Metastatic Potential : The compound effectively reduced the metastatic spread of tumor cells in experimental models .

Phase II Trials

Recent clinical trials have explored the therapeutic potential of FAK inhibitors in human subjects:

- GSK2256098 (FAK Inhibitor) : This trial focused on patients with NF2-mutated meningiomas. Results indicated an improved progression-free survival (PFS6) rate of 83% in grade 1 tumors and 33% in grade 2/3 tumors, demonstrating promising efficacy .

Case Study Insights

A notable case involved a patient with recurrent meningioma treated with GSK2256098, who exhibited stable disease after treatment, highlighting the potential benefits of targeted therapy using FAK inhibitors .

Propiedades

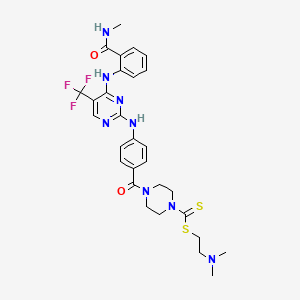

IUPAC Name |

2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33F3N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.